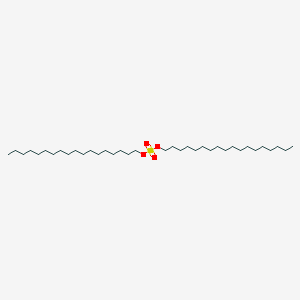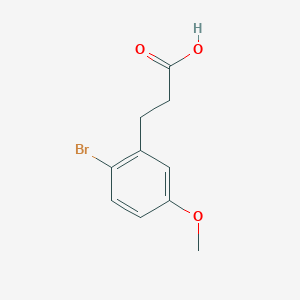
4-chloro-2-methylisoindoline-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-2-methylisoindoline-1,3-dione is a heterocyclic compound characterized by an isoindoline nucleus with a chlorine atom at the 4-position and a methyl group at the 2-position. This compound is part of the isoindoline-1,3-dione family, which is known for its diverse chemical reactivity and significant applications in various fields such as pharmaceuticals, herbicides, and organic synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-2-methylisoindoline-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction forms the N-isoindoline-1,3-dione scaffold . Another method involves the reaction of tetraynes with imidazole derivatives and oxygen, producing multifunctionalized tricyclic isoindole-1,3-diones in good to excellent yields .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale condensation reactions under controlled conditions to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions: 4-Chloro-2-methylisoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isoindoline nucleus.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide.
Major Products:
Aplicaciones Científicas De Investigación
4-Chloro-2-methylisoindoline-1,3-dione has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and polymer additives
Mecanismo De Acción
The mechanism of action of 4-chloro-2-methylisoindoline-1,3-dione involves its interaction with specific molecular targets and pathwaysAdditionally, it may inhibit β-amyloid protein aggregation, indicating a possible role in treating Alzheimer’s disease .
Comparación Con Compuestos Similares
N-Substituted imides: These compounds share a similar isoindoline-1,3-dione core structure and are used in various applications, including pharmaceuticals and organic synthesis.
Isoindoline derivatives: These compounds are structurally related and exhibit similar chemical reactivity and biological activities.
Uniqueness: 4-Chloro-2-methylisoindoline-1,3-dione is unique due to the presence of both a chlorine atom and a methyl group, which confer distinct chemical properties and reactivity patterns compared to other isoindoline-1,3-dione derivatives .
Propiedades
Número CAS |
66653-93-8 |
|---|---|
Fórmula molecular |
C9H6ClNO2 |
Peso molecular |
195.6 g/mol |
Nombre IUPAC |
4-chloro-2-methylisoindole-1,3-dione |
InChI |
InChI=1S/C9H6ClNO2/c1-11-8(12)5-3-2-4-6(10)7(5)9(11)13/h2-4H,1H3 |
Clave InChI |
JXEBMICIRKHPED-UHFFFAOYSA-N |
SMILES |
CN1C(=O)C2=C(C1=O)C(=CC=C2)Cl |
SMILES canónico |
CN1C(=O)C2=C(C1=O)C(=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-[(1-Ethylpropyl)amino]ethanol](/img/structure/B3055670.png)

![Hydroxylamine, O-[(5-chloro-2-thienyl)methyl]-](/img/structure/B3055677.png)




